5,6-Dihydroxyindoline hydrobromide 5,6-Dihydroxyindoline hydrobromide Leukoaminochrome is a member of the class of indoles that is indoline with hydroxy substituents at positions 5 and 6. It has a role as a metabolite. It is a member of indoles and a member of catechols. It derives from a hydride of an indoline.
Leukoaminochrome, also known as 5, 6-indolinediol or indoline-5, 6-diol, belongs to the class of organic compounds known as indolines. Indolines are compounds containing an indole moiety, which consists of pyrrolidine ring fused to benzene to form 2, 3-dihydroindole. Leukoaminochrome is soluble (in water) and a very weakly acidic compound (based on its pKa). Leukoaminochrome can be biosynthesized from indoline.
Brand Name: Vulcanchem
CAS No.: 29539-03-5
VCID: VC0039452
InChI: InChI=1S/C8H9NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9-11H,1-2H2
SMILES: C1CNC2=CC(=C(C=C21)O)O
Molecular Formula: C8H10BrNO2
Molecular Weight: 151.16 g/mol

5,6-Dihydroxyindoline hydrobromide

CAS No.: 29539-03-5

Main Products

VCID: VC0039452

Molecular Formula: C8H10BrNO2

Molecular Weight: 151.16 g/mol

5,6-Dihydroxyindoline hydrobromide - 29539-03-5

CAS No. 29539-03-5
Product Name 5,6-Dihydroxyindoline hydrobromide
Molecular Formula C8H10BrNO2
Molecular Weight 151.16 g/mol
IUPAC Name 2,3-dihydro-1H-indole-5,6-diol
Standard InChI InChI=1S/C8H9NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9-11H,1-2H2
Standard InChIKey TXMQOPNBBITFNX-UHFFFAOYSA-N
SMILES C1CNC2=CC(=C(C=C21)O)O
Canonical SMILES C1CNC2=CC(=C(C=C21)O)O.Br
Physical Description Solid
Description Leukoaminochrome is a member of the class of indoles that is indoline with hydroxy substituents at positions 5 and 6. It has a role as a metabolite. It is a member of indoles and a member of catechols. It derives from a hydride of an indoline.
Leukoaminochrome, also known as 5, 6-indolinediol or indoline-5, 6-diol, belongs to the class of organic compounds known as indolines. Indolines are compounds containing an indole moiety, which consists of pyrrolidine ring fused to benzene to form 2, 3-dihydroindole. Leukoaminochrome is soluble (in water) and a very weakly acidic compound (based on its pKa). Leukoaminochrome can be biosynthesized from indoline.
Synonyms DIHYDROXYINDOLINE;5,6-Dihydroxyindoline hydrobromide;DIHYDROXYINDOLINEHYDROBROMIDE;1H-Indole-5,6-diol,2,3-dihydro-;2,3-dihydro-1H-Indole-5,6-diol;5,6-Indolinediol;Leucodopaminechrome;Leucodopaminochrome
PubChem Compound 147311
Last Modified Nov 11 2021
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